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Get Quote

Part 1: Executive Summary
(R)-Piperidine-3-carboxamide hydrochloride (CAS: 1214903-21-5) is a high-value chiral

scaffold used extensively in the synthesis of small-molecule inhibitors targeting poly(ADP-

ribose) polymerases (PARP), proteasomes, and cysteine proteases (e.g., Cathepsin K).[1]

While the free base nipecotamide exhibits modest intrinsic activity as a GABA uptake inhibitor,

the primary biological value of the (R)-enantiomer lies in its role as a stereochemical driver for

high-affinity ligand binding.

This guide details the molecule's physicochemical profile, its structural contribution to bioactive

pharmacophores, and validated protocols for its utilization in drug discovery.[2]
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Property Specification

Chemical Name (3R)-Piperidine-3-carboxamide hydrochloride

Synonyms
(R)-Nipecotamide HCl, (R)-Homo-prolinamide

derivative

CAS Number
1214903-21-5 (HCl salt); 88495-55-0 (Free

base)

Molecular Formula C₆H₁₃ClN₂O

Molecular Weight 164.63 g/mol

Chirality (R)-Enantiomer (Active Chiral Center at C3)

Solubility
Highly soluble in water, methanol; sparingly

soluble in DCM.[1][3]

pKa ~9.2 (Piperidine nitrogen), ~15 (Amide nitrogen)

Structural Visualization
The following diagram illustrates the core stereochemistry and functional vectors of the

molecule.
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Figure 1: Structural dissection of (R)-Piperidine-3-carboxamide HCl highlighting

pharmacophoric elements.

Part 3: Biological Activity & Mechanism of Action
Intrinsic Biological Activity
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The (R)-piperidine-3-carboxamide fragment possesses low-to-moderate intrinsic biological

activity, primarily interacting with neurotransmitter transporters due to its structural homology

with nipecotic acid (a potent GABA uptake inhibitor).[1]

GABA Transporter Modulation: Nipecotic acid derivatives are established inhibitors of GAT-1.

[1] The carboxamide moiety in (R)-nipecotamide reduces potency compared to the

carboxylic acid but improves blood-brain barrier (BBB) permeability.[1] It acts as a weak

competitive inhibitor, often serving as a prodrug or a transportable substrate.

Senescence Induction: N-aryl derivatives of piperidine-3-carboxamide have been identified

as inducers of senescence in human melanoma cells (A375), triggering cell cycle arrest via

p53/p21 pathways.[1]

Pharmacophoric Role in Drug Discovery
The molecule's primary utility is as a chiral building block that confers selectivity to larger drug

molecules.

A. PARP Inhibition (Oncology)
In the development of PARP inhibitors (e.g., Niraparib), the piperidine ring mimics the

nicotinamide moiety of NAD+, the natural substrate of PARP enzymes.

Binding Mode: The amide group forms critical hydrogen bonds with the Ser904 and Gly863

residues in the catalytic pocket of PARP-1.

Stereochemical Impact: While Niraparib utilizes the (S)-enantiomer, the (R)-enantiomer is

critical for Structure-Activity Relationship (SAR) studies.[1] In many kinase and protease

targets, the (R)-configuration directs the bulky N-substituent into a distinct hydrophobic sub-

pocket (e.g., S2 pocket), altering selectivity profiles between isoforms (e.g., PARP1 vs.

PARP2 or Cathepsin K vs. L).

B. Proteasome Inhibition (Infectious Disease)
(R)-Piperidine-3-carboxamide derivatives have shown species-selective inhibition of the

Plasmodium falciparum 20S proteasome (Pf20S).[1][4]
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Mechanism: The amide acts as an electrophilic trap or recognition motif, while the piperidine

ring occupies the P1 site. The (R)-configuration has been explored to optimize fit within the

β5 active site of the parasite proteasome, distinct from the human constitutive proteasome.

Pathway Visualization: From Scaffold to Bioactivity
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Figure 2: Therapeutic divergence of the (R)-piperidine-3-carboxamide scaffold.

Part 4: Experimental Protocols
Protocol 1: Determination of Enantiomeric Purity
Biological activity is strictly dependent on chiral purity. The (R)-isomer must be distinguished

from the (S)-isomer (Niraparib intermediate) using chiral HPLC.[1]

Objective: Quantify (R)-enantiomer excess (% ee).

Materials:

Column: Chiralpak AD-H or OD-H (4.6 mm x 250 mm, 5 µm).[1]

Mobile Phase: n-Hexane : Isopropanol : Diethylamine (80 : 20 : 0.1).[1]

Detection: UV at 210 nm.[1]
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Sample: 1 mg/mL in mobile phase.[1]

Procedure:

Equilibration: Flush column with mobile phase at 1.0 mL/min for 30 mins.

Injection: Inject 10 µL of the sample.

Elution: Run isocratic flow for 20 minutes.

Analysis: The (R)-isomer typically elutes after the (S)-isomer on AD-H columns (verify with

racemic standard). Calculate % ee using the formula:

[1]

Protocol 2: Synthesis of N-Aryl Bioactive Derivative
A standard workflow to couple the scaffold to an aryl halide, generating a potential PARP-

inhibitory motif.[1]

Reaction: Buchwald-Hartwig Amination.[1]

Step-by-Step:

Charge: In a glovebox, add (R)-Piperidine-3-carboxamide HCl (1.0 equiv), Aryl bromide (1.1

equiv),

(0.02 equiv), and BINAP (0.04 equiv) to a reaction vial.

Base: Add Sodium tert-butoxide (3.0 equiv). Note: Excess base is required to neutralize the

HCl salt.

Solvent: Add anhydrous Toluene or 1,4-Dioxane (0.2 M concentration).

Reaction: Seal and heat to 100°C for 12 hours.

Workup: Cool to RT, filter through Celite, and concentrate.

Purification: Flash chromatography (DCM:MeOH gradient).
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Part 5: Safety & Toxicology[1]
Signal Word:WARNING

Hazard Class H-Code Statement

Skin Irritation H315 Causes skin irritation.[1]

Eye Irritation H319
Causes serious eye irritation.

[1]

STOT-SE H335
May cause respiratory

irritation.[1]

Handling Precautions:

Hygroscopic: The hydrochloride salt attracts moisture. Store in a desiccator at room

temperature.

Inhalation: Use a fume hood when handling the powder to avoid respiratory sensitization.

First Aid: In case of eye contact, rinse immediately with water for 15 minutes.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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